ETHYL 2-{3,5-DIMETHYL-4-[2-(2-METHYLPHENOXY)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE
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Overview
Description
ETHYL 2-{3,5-DIMETHYL-4-[2-(2-METHYLPHENOXY)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE is a complex organic compound that belongs to the class of pyrazoles This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{3,5-DIMETHYL-4-[2-(2-METHYLPHENOXY)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE typically involves multiple steps, starting with the preparation of the pyrazole ring. The process often includes the following steps:
Formation of the Pyrazole Ring: This step involves the reaction of hydrazine with a β-diketone to form the pyrazole ring.
Substitution Reactions: The pyrazole ring is then subjected to various substitution reactions to introduce the desired functional groups, such as the dimethyl and methoxyphenoxy groups.
Acetylation: The final step involves the acetylation of the pyrazole derivative to form the ethyl acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. Common industrial methods include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{3,5-DIMETHYL-4-[2-(2-METHYLPHENOXY)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 2-{3,5-DIMETHYL-4-[2-(2-METHYLPHENOXY)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-{3,5-DIMETHYL-4-[2-(2-METHYLPHENOXY)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
ETHYL 2-{3,5-DIMETHYL-4-[2-(2-METHYLPHENOXY)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE can be compared with other similar compounds, such as:
Pyrazole Derivatives: These compounds share the pyrazole ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Acetate Esters: Compounds with similar ester functional groups but different core structures.
Similar Compounds
- 3,5-Dimethyl-4-(2-methoxyphenoxy)pyrazole
- Ethyl 2-(2-methoxyphenoxy)acetate
- 4-Acetamido-3,5-dimethylpyrazole
Properties
IUPAC Name |
ethyl 2-[3,5-dimethyl-4-[[2-(2-methylphenoxy)acetyl]amino]pyrazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-5-24-17(23)10-21-14(4)18(13(3)20-21)19-16(22)11-25-15-9-7-6-8-12(15)2/h6-9H,5,10-11H2,1-4H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYKWKWOPNDCFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(C(=N1)C)NC(=O)COC2=CC=CC=C2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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